5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of multiple amine groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce other functional groups present in the molecule.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl methyl sulfone
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
Uniqueness
5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is unique due to its specific arrangement of amine groups and the presence of a methyl group on the benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
85586-64-7 |
---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-11(7-13(16)8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
JSBKXGRKPLOAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.